3-(2-chlorophenyl)-1H-indazol-5-amine is a chemical compound belonging to the indazole family, characterized by a fused bicyclic structure containing a five-membered ring (the indazole) and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an anticancer agent and in other therapeutic areas.
The compound is classified under indazole derivatives, which are known for their diverse biological activities. Indazoles can be synthesized from various precursors, including phenylhydrazones and other aromatic compounds. The presence of the chlorophenyl group enhances the compound's reactivity and biological profile, making it a subject of interest in pharmaceutical research.
The synthesis of 3-(2-chlorophenyl)-1H-indazol-5-amine can be achieved through several methods, including:
The synthesis typically involves careful control of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yields and selectivity. Quantum chemical calculations are often employed to predict reaction pathways and energy barriers associated with different synthetic routes .
Key structural data include:
3-(2-chlorophenyl)-1H-indazol-5-amine participates in various chemical reactions:
The mechanisms of these reactions are often facilitated by transition metal catalysts, which lower activation energy barriers and improve reaction efficiencies .
The mechanism of action for 3-(2-chlorophenyl)-1H-indazol-5-amine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cell signaling pathways:
Studies indicate that derivatives of indazole exhibit subnanomolar potency against certain cancer cell lines, highlighting their therapeutic potential .
Relevant data on solubility and stability are crucial for understanding the compound's behavior in biological systems and during synthesis.
3-(2-chlorophenyl)-1H-indazol-5-amine has several scientific uses:
The indazole nucleus represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in interacting with biological targets. This bicyclic framework combines a benzene ring fused with a pyrazole ring, creating a planar structure that facilitates π-π stacking interactions and hydrogen bonding with diverse biomolecular targets. Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, primarily attributable to their ability to modulate enzymes, receptors, and DNA interactions [7]. The structural geometry of indazoles permits substitutions at multiple positions (N1, N2, C3, C5, and C6), enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. For instance, the presence of hydrogen bond donors (N1-H) and acceptors (N2) in the unsubstituted indazole core facilitates targeted interactions with catalytic sites of kinases and phosphodiesterases [3]. This adaptability has led to several clinical candidates, particularly in oncology and inflammation therapeutics, where the indazole moiety serves as a critical pharmacophore for target engagement and inhibitory activity.
Compound Name | Biological Activity | Molecular Target | Key Structural Features |
---|---|---|---|
LZ-14 [3] | Anti-inflammatory (IBD treatment) | PDE4D inhibitor (IC₅₀ = 10.5 nM) | N2-substitution, C7-alkoxy groups |
CZL-S092 [4] | Anticancer (neuroblastoma) | PLK4 inhibitor (IC₅₀ = 0.9 nM) | 3,5-disubstituted indazole |
TPA16 [3] | PDE4/tubulin dual inhibition | PDE4D (IC₅₀ = 570 nM) | Heterocyclic biaryl derivative |
Compound 13 [5] | Antileishmanial | Trypanothione reductase | 3-chloro-6-nitro-1H-indazole triazole |
The strategic incorporation of chlorophenyl substituents, particularly at the C3 position of the indazole scaffold, significantly enhances ligand-protein interactions through steric and electronic effects. The 2-chlorophenyl group in 3-(2-chlorophenyl)-1H-indazol-5-amine provides distinct advantages: (1) The chlorine atom’s halogen bonding capability allows for specific interactions with hydrophobic enzyme pockets; (2) The ortho-substitution pattern induces torsional effects that favor bioactive conformations; and (3) Enhanced lipophilicity improves membrane permeability and target engagement [1] [4]. Computational studies reveal that chlorophenyl-modified indazoles exhibit improved binding affinities to kinases and phosphodiesterases compared to non-halogenated analogs, primarily through van der Waals contacts and halogen bonding with hinge region residues [4]. This molecular design strategy has proven effective across therapeutic areas, as evidenced by advanced candidates like CZL-S092, where a chlorophenyl moiety contributes to sub-nanomolar PLK4 inhibition and exceptional selectivity against 37 off-target kinases [4]. The electron-withdrawing nature of chlorine also stabilizes adjacent amine groups against metabolic oxidation, extending compound half-life in biological systems.
Compound Structure | Biological Activity | Binding Affinity Enhancement | Key Interactions |
---|---|---|---|
3-(2-Chlorophenyl)-1H-indazol-5-amine | Kinase inhibition scaffold | 5-10 fold vs phenyl analogs [4] | Halogen bonding with kinase hinge residues |
5-chloro-N-(3-chlorophenyl)-1H-indazol-3-amine [6] | Anticancer lead | Improved cellular potency (IC₅₀ ~1.3 µM) | Hydrophobic pocket occupancy in tubulin |
CZL-S092 [4] | PLK4 inhibition (IC₅₀=0.9 nM) | >100-fold selectivity vs other kinases | Chlorine-mediated hydrophobic contacts in ATP site |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3